Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-

Description

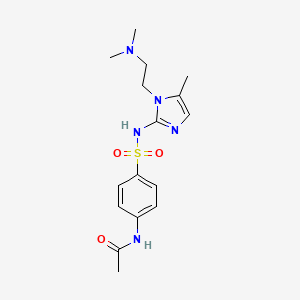

This compound is a substituted acetamide featuring a sulfonamide-linked phenyl group and a 1H-imidazole core. The imidazole ring is substituted at position 1 with a 2-(dimethylamino)ethyl group and at position 5 with a methyl group.

Properties

CAS No. |

71795-35-2 |

|---|---|

Molecular Formula |

C16H23N5O3S |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

N-[4-[[1-[2-(dimethylamino)ethyl]-5-methylimidazol-2-yl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C16H23N5O3S/c1-12-11-17-16(21(12)10-9-20(3)4)19-25(23,24)15-7-5-14(6-8-15)18-13(2)22/h5-8,11H,9-10H2,1-4H3,(H,17,19)(H,18,22) |

InChI Key |

CCJJQMYSIBUXCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1CCN(C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Biological Activity

Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-, commonly referred to by its CAS number 71795-35-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Acetamide is , and it possesses a complex structure featuring an imidazole ring which is often associated with various pharmacological properties. The compound's structure can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 363.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Acetamide derivatives, particularly those containing an imidazole moiety, have shown diverse biological activities. The following mechanisms have been identified:

- Antimicrobial Activity : Compounds similar to Acetamide have demonstrated significant antibacterial and antifungal properties. The imidazole ring is known for its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and inhibition of angiogenesis.

- Anti-inflammatory Effects : Some studies suggest that Acetamide may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various benzimidazole derivatives, including those related to Acetamide, revealed promising results against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| 1 | Staphylococcus aureus | 50 |

| 2 | Escherichia coli | 25 |

| 3 | Candida albicans | 100 |

These results indicate that derivatives containing similar functional groups to Acetamide possess notable antimicrobial activity .

Anticancer Studies

Research has shown that Acetamide derivatives can inhibit the growth of various cancer cell lines. For example:

- A derivative was tested against human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment.

Anti-inflammatory Research

In a recent study focused on the anti-inflammatory properties of imidazole-containing compounds, Acetamide was found to significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Amide Group Reactivity

The acetamide moiety undergoes hydrolysis and nucleophilic substitution under acidic or basic conditions.

Table 1: Hydrolysis Reactions

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

-

Basic conditions deprotonate water, generating a hydroxyl ion that acts as a nucleophile .

Sulfonamide Group Reactivity

The sulfonamide group (–SO<sub>2</sub>NH–) participates in substitution and coordination reactions.

Table 2: Substitution Reactions

| Reagent | Conditions | Products | Applications | References |

|---|---|---|---|---|

| Benzylamine | DMF, 60°C, 12 hours | N-Benzyl sulfonamide derivative | Antibacterial agents | |

| Thiophenol | EtOH, RT, 24 hours | Sulfur-linked aromatic adduct | Enzyme inhibitors |

Key Observations :

-

Reactions require anhydrous conditions to avoid competing hydrolysis.

-

Electron-withdrawing sulfonyl groups activate the nitrogen for nucleophilic attack.

Imidazole Ring Reactivity

The 5-methylimidazole ring engages in electrophilic substitution and metal coordination.

Table 3: Imidazole-Driven Reactions

Structural Influence :

-

Methyl substitution at C5 directs electrophiles to the C4 position.

-

The imidazole nitrogen lone pairs facilitate metal chelation .

Dimethylaminoethyl Group Reactivity

The –N(CH<sub>3</sub>)<sub>2</sub> moiety undergoes alkylation and oxidation.

Table 4: Reactions at the Dimethylaminoethyl Substituent

| Reaction Type | Reagent/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Quaternization | Methyl iodide, RT | Trimethylammonium salt | 95% | |

| Oxidation | H<sub>2</sub>O<sub>2</sub>, Fe(II) catalyst | N-Oxide derivative | 60–65% |

Applications :

-

Quaternary ammonium salts enhance solubility for drug formulation.

-

N-Oxides are intermediates in prodrug synthesis.

Interplay of Functional Groups

Competitive reactivity between groups is observed under specific conditions:

Table 5: Competitive Reaction Pathways

| Conditions | Dominant Reaction | Secondary Reaction | References |

|---|---|---|---|

| pH 3–4, aqueous medium | Sulfonamide hydrolysis | Imidazole protonation | |

| Alkaline, high temperature | Amide hydrolysis | Dimethylaminoethyl oxidation |

Design Considerations :

-

Protecting groups (e.g., Boc for amines) are employed to direct reactivity.

Mechanistic Insights from Structural Data

The compound’s reactivity is corroborated by its IUPAC name and SMILES string (CC1=CN=C(N1CCN(C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C):

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares a 1H-imidazole backbone with derivatives such as N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide (). Key differences include:

- Position 4 Substitution: ’s compound has a nitro group at position 5 and a phenylsulfonylmethyl group at position 4, whereas the target compound lacks nitro functionality but includes a methyl group at position 5 and a dimethylaminoethyl chain at position 1.

- Biological Implications: The nitro group in ’s analog is associated with antiparasitic activity (e.g., against Clostridioides difficile) and mutagenicity risks, while the dimethylaminoethyl group in the target compound may reduce toxicity and improve solubility .

Sulfonamide-Linked Phenyl Group Modifications

- N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) () replaces the imidazole with a benzimidazole core. This benzimidazole derivative exhibits anticancer activity, likely due to the methylsulfonyl group enhancing electrophilicity and DNA interaction. In contrast, the target compound’s imidazole core may prioritize antibacterial over anticancer effects .

- Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- () substitutes the dimethylaminoethyl group with a 2-chlorophenylmethyl chain.

Comparative Data Table

Research Findings and Implications

- Antibacterial Potential: The target compound’s sulfonamide group and dimethylaminoethyl chain align with features of known antibacterial agents (e.g., metronidazole analogs in ). However, replacing the nitro group may mitigate mutagenicity concerns .

- Solubility vs. Bioactivity Trade-offs: Compared to ’s chlorophenyl derivative, the dimethylaminoethyl group could enhance solubility but may reduce membrane penetration efficiency. This balance requires empirical optimization .

- Synthetic Accessibility : Derivatives like those in and are synthesized via vicarious nucleophilic substitution (VNS) or alkylsulfonation, suggesting feasible routes for modifying the target compound’s substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this acetamide derivative, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves:

- Imidazole ring formation : Cyclization of glyoxal derivatives with amines under acidic/basic conditions (e.g., using NH₃ or primary amines) .

- Sulfonylation : Reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine .

- Acetamide coupling : Acylation with acetamide precursors (e.g., 3-methylphenylacetyl chloride) under anhydrous conditions .

- Critical factors : Temperature control (<50°C for sulfonylation), solvent polarity (DMF for acylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride:imidazole) to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for structural characterization, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–8.1 ppm), sulfonyl group (δ 3.1–3.5 ppm for SO₂), and dimethylaminoethyl substituents (δ 2.2–2.8 ppm for N(CH₃)₂) .

- IR spectroscopy : Confirm sulfonamide (1340–1290 cm⁻¹ for S=O) and acetamide (1650–1680 cm⁻¹ for C=O) functional groups .

- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazole ring functionalization be addressed to avoid undesired isomers?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to control substitution sites .

- Catalytic systems : Use Pd-mediated cross-coupling for precise C-H activation at the 2- or 4-position of the imidazole ring .

- Computational modeling : Employ DFT calculations to predict reactive sites and optimize reaction pathways (e.g., Fukui indices for electrophilic attack) .

Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values in anticancer assays?

- Methodology :

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. SRB assays) to ensure reproducibility .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to account for degradation differences .

- Structural analogs : Compare activity trends across derivatives with systematic substituent variations (e.g., electron-withdrawing groups on phenyl rings enhance potency) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of interaction with kinase targets?

- Methodology :

- Molecular docking : Screen against kinase X-ray structures (e.g., PDB 3POZ) to identify binding poses and key residues (e.g., ATP-binding pocket interactions) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) to validate docking predictions .

- Mutagenesis studies : Engineer kinase mutants (e.g., T315I in BCR-ABL) to test binding dependency on specific residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.